molecular formula C15H15N3O2 B2426004 Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034249-53-9

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2426004
CAS No.: 2034249-53-9
M. Wt: 269.304
InChI Key: LDNATFGTEBOHBO-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a methanone group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas .

Biological Activity

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining pyridine and pyrrolidine moieties, which is essential for its biological activity. Its molecular formula is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of 307.3 g/mol . The intricate arrangement of functional groups allows for diverse interactions with biological targets.

The mechanism of action of this compound involves binding to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, contributing to its therapeutic effects. For instance, it may inhibit enzymes involved in disease processes, thus exerting anti-inflammatory or anticancer effects .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyridine and pyrrolidine can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. By inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), it may alleviate symptoms associated with conditions like arthritis or inflammatory bowel disease.

Antimicrobial Properties

Pyridin derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyridine-based compounds. For instance, modifications in the substituents on the pyridine ring significantly influence biological activity. A study demonstrated that compounds with phenoxy groups at specific positions exhibited increased insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .

Table: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis in cancer cell lines; potential treatment for various cancers
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases
AntimicrobialEffective against bacteria and fungi; enhances membrane penetration

Properties

IUPAC Name

pyridin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(14-3-1-2-7-17-14)18-10-6-13(11-18)20-12-4-8-16-9-5-12/h1-5,7-9,13H,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNATFGTEBOHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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